Methyl 2-amino-4,5-dimethylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-4,5-dimethylbenzoic acid is described in a study where the starting material was 3,4-dimethyl aniline. The process involved condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization with concentrated H2SO4. The final step was oxidation in an alkaline hydrogen peroxide solution, which yielded an overall yield of 34.3%. The structure of the synthesized compound was confirmed using Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) .
Molecular Structure Analysis
Although the provided papers do not directly analyze the molecular structure of methyl 2-amino-4,5-dimethylbenzoate, they do provide insights into related compounds. For instance, the X-ray analysis of a product from 2-aminobenzothiazole and dimethyl but-2-ynedioate revealed a slightly warped C6–C3NS–C4N2 ring skeleton with an exocyclic carbonyl group and a methyl ester group . This information, while not directly about methyl 2-amino-4,5-dimethylbenzoate, gives a glimpse into the complexity of molecular structures in similar compounds.
Chemical Reactions Analysis
The methylation reactions of 2-amino-5-benzoyl-1,3,4-thiadiazoles were studied, showing that methylation can occur at both the ring nitrogen in position 3 and the exocyclic nitrogen atom. Various alkylating agents were used, including methyl iodide and dimethyl sulfate . This study provides an understanding of how methylation reactions can be applied to different nitrogen positions in a compound, which could be relevant for the methylation of 2-amino-4,5-dimethylbenzoic acid to form methyl 2-amino-4,5-dimethylbenzoate.
Physical and Chemical Properties Analysis
The papers provided do not directly discuss the physical and chemical properties of methyl 2-amino-4,5-dimethylbenzoate. However, they do mention the synthesis and characterization of related compounds, which can offer indirect insights into the properties one might expect from methyl 2-amino-4,5-dimethylbenzoate. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involved several steps, including methylation, thiocyanation, ethylation, and oxidation, with a total yield of 24.5% . The properties of this compound were confirmed by IR, 1H NMR, and MS, which are common techniques for determining physical and chemical properties.
Scientific Research Applications
Synthesis Methods : Cheng Lin (2013) reported on the synthesis of 2-amino-4,5-dimethylbenzoic acid, a compound related to Methyl 2-amino-4,5-dimethylbenzoate, using 3,4-dimethyl aniline. This synthesis involved condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidation. Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) were used for structural characterization (Lin, 2013).
Role in Food Processing and Health : A study by I. Nemet, L. Varga-Defterdarović, and Z. Turk (2006) investigated Methylglyoxal (MG), a compound structurally similar to Methyl 2-amino-4,5-dimethylbenzoate. MG is formed in food during processing and cooking and has implications in health conditions like diabetes and neurodegenerative diseases. The study also discussed analytical methods for quantifying MG in biological samples, highlighting the relevance of such compounds in food science and human health (Nemet, Varga-Defterdarović, & Turk, 2006).
Analytical Methods for Similar Compounds : Research by L. Puignou, J. Casal, F. Santos, and M. Galceran (1997) focused on the use of capillary electrophoresis for determining heterocyclic aromatic amines in complex matrices, which are structurally related to Methyl 2-amino-4,5-dimethylbenzoate. This work demonstrated the potential of analytical techniques for the quantification of such compounds in food and biological samples, which is crucial for understanding their effects and applications (Puignou, Casal, Santos, & Galceran, 1997).
Implications in Carcinogenesis : A study by H. Schut and E. Snyderwine (1999) explored the DNA adducts of heterocyclic amines, which are mutagenic/carcinogenic compounds related to Methyl 2-amino-4,5-dimethylbenzoate. This research provided insights into the formation pathways of these compounds, their mutagenesis in vitro and in vivo, and their association with carcinogenesis in animal models. Such studies highlight the potential risks and biological interactions of compounds like Methyl 2-amino-4,5-dimethylbenzoate (Schut & Snyderwine, 1999).
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-4,5-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBNORXUIYOXGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295971 | |
Record name | methyl 2-amino-4,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4,5-dimethylbenzoate | |
CAS RN |
19258-73-2 | |
Record name | 19258-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-amino-4,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-4,5-dimethylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.